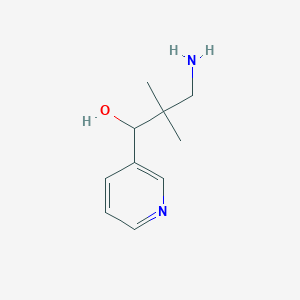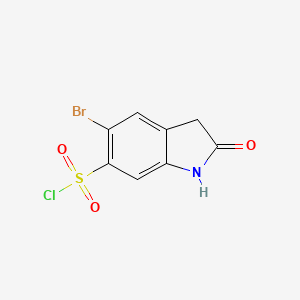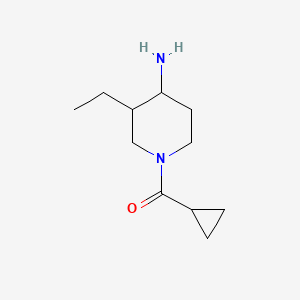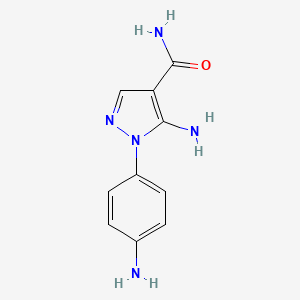
3-Amino-1-(oxan-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(oxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Aplicaciones Científicas De Investigación
3-Amino-1-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved are still under investigation, but it is known to affect cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
2-Amino-3-(oxan-2-yl)propan-1-ol: Another compound with an oxan ring and amino group.
Uniqueness
3-Amino-1-(oxan-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an amino group and an oxan ring makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-amino-1-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-5-4-7(10)8-3-1-2-6-11-8/h7-8,10H,1-6,9H2 |
Clave InChI |
WFUWKFMICHNUMP-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)



![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)


